Lack of Halogen Provides a Distinct Reactivity Profile Compared to the Brominated Analog
The target compound differs from its closest commercially available analog, 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (CAS 2089917-75-7), by the absence of a bromine atom at the 5-position of the pyrazine ring [1]. This structural difference eliminates the need for a dehalogenation step if the final target molecule requires an unsubstituted pyrazine. Researchers can directly advance to functionalization at other positions without the steric and electronic interference of the heavy bromine atom.
| Evidence Dimension | Mass and Elemental Composition |
|---|---|
| Target Compound Data | Molecular Weight: 187.20 g/mol; Formula: C₁₀H₉N₃O |
| Comparator Or Baseline | 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine: Molecular Weight: 266.09 g/mol; Formula: C₁₀H₈BrN₃O |
| Quantified Difference | The target compound is 78.89 g/mol lighter and lacks the bromine substituent. |
| Conditions | Comparison based on published chemical structures and vendor catalog data. |
Why This Matters
Procurement decisions in medicinal chemistry often hinge on the ability to avoid unnecessary synthetic steps; a non-halogenated scaffold provides a simpler starting point for SAR exploration where no halide is required.
- [1] Chemsrc. 2-Bromo-5-(pyridin-4-ylmethoxy)pyrazine (CAS 2089917-75-7). Molecular Formula: C10H8BrN3O, Molecular Weight: 266.09 g/mol. View Source
